N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Description
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclohexanecarboxamide group via a propyl chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGQZBVHWQUICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with a propyl halide and subsequent amidation with cyclohexanecarboxylic acid. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the propyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site residues of the target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile
- 1H-benzimidazole-2-yl hydrazones
- N-benzimidazol-2yl benzamide analogues .
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexanecarboxamide group linked via a propyl chain to the benzimidazole core differentiates it from other benzimidazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
